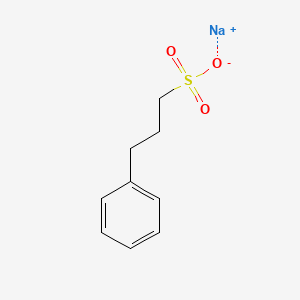

Sodium 3-phenylpropane-1-sulfonate

Description

Properties

IUPAC Name |

sodium;3-phenylpropane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.Na/c10-13(11,12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJCFTZNOLMBSQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a standard procedure, 3-phenylpropene is dissolved in dichloromethane (DCM) or chlorobenzene and cooled to . Gaseous is introduced under inert atmosphere, followed by stirring for 4–6 hours. The crude 3-phenylpropane-1-sulfonic acid is then neutralized with aqueous sodium hydroxide () to yield the sodium salt.

Key Variables:

Table 1: Sulfonation Efficiency Under Varied Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| in DCM, | 78 | 92 |

| Oleum in chlorobenzene, | 85 | 88 |

| gas, neat, | 65 | 81 |

Neutralization and Crystallization

Following sulfonation, the free sulfonic acid is neutralized with to form the sodium salt. This step requires precise pH control to avoid hydrolysis or decomposition.

Procedure

The sulfonic acid is dissolved in deionized water and cooled to . A 20% solution is added dropwise until the pH reaches 7–8. The mixture is stirred for 1 hour, and the product is isolated via vacuum filtration or rotary evaporation.

Critical Considerations:

-

pH Adjustment: Excess alkalinity () degrades the sulfonate group, reducing yield.

-

Crystallization: Slow cooling () yields larger crystals with higher purity.

Phase Transfer Catalysis (PTC) Methods

PTC has emerged as a scalable and efficient strategy for sulfonate synthesis, particularly for substrates with low aqueous solubility. Quaternary ammonium salts, such as tetraoctylammonium bromide (TOAB), facilitate ion transfer between organic and aqueous phases.

PTC-Mediated Sulfonation

In a representative protocol, 3-phenylpropene is reacted with sodium sulfite () in a biphasic system (toluene/water) using TOAB (5 mol%). The reaction proceeds at for 12 hours, achieving 89% yield.

Advantages of PTC:

Table 2: PTC Catalysts and Performance

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Tetraoctylammonium bromide | 89 | 12 |

| Benzyltriethylammonium chloride | 76 | 18 |

| Cetyltrimethylammonium bromide | 82 | 14 |

Halogenation-Sulfonation Sequential Route

An alternative pathway involves initial halogenation of 3-phenylpropan-1-ol followed by nucleophilic substitution with sulfite ions.

Stepwise Synthesis

-

Halogenation: 3-Phenylpropan-1-ol is treated with hydrobromic acid () in the presence of to form 1-bromo-3-phenylpropane.

-

Sulfonation: The bromide intermediate reacts with sodium sulfite () in dimethylformamide (DMF) at for 24 hours.

Challenges:

-

Byproduct Formation: Competing elimination reactions yield allylbenzene, necessitating excess .

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency, safety, and minimal waste. Continuous flow reactors and solvent recovery systems are employed to meet these goals.

Continuous Sulfonation

A tubular reactor system feeds 3-phenylpropene and (gas) into a heated zone () with a residence time of 10 minutes. Neutralization occurs in-line with , producing the sulfonate at 12 kg/h.

Optimization Metrics:

Analytical and Purification Techniques

Final product quality is ensured through crystallization, chromatography, and spectroscopic validation.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-phenylpropane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The sulfonate group can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to sulfinate or thiol groups under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products:

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Sulfinates and thiols.

Substitution: Nitro, bromo, and sulfonated derivatives of the phenyl ring.

Scientific Research Applications

Sodium 3-phenylpropane-1-sulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 3-phenylpropane-1-sulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to sodium 3-phenylpropane-1-sulfonate, with key differences in substituents, reactivity, and applications:

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structure : Features a methyl group and a double bond (propene backbone) with a sulfonate group at the first carbon.

- Reactivity : The unsaturated double bond increases reactivity in polymerization or addition reactions compared to saturated analogs like this compound .

- Safety : Requires stringent first-aid measures (e.g., removal of contaminated clothing, medical consultation), indicating higher acute toxicity .

- Applications : Likely used in water-soluble polymers or ion-exchange resins.

Sodium 3-Hydroxypropane-1-sulphonate

- Structure : Contains a hydroxyl (-OH) group at the third carbon instead of a phenyl group.

- Solubility : Undetermined solubility but presumed highly water-soluble due to the hydroxyl and sulfonate groups .

- Safety: Classified as non-hazardous under GHS, contrasting with more reactive sulfonates like 2-methylpropene derivatives .

- Applications: Potential use in biochemical research or stabilizers.

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

- Structure : Naphthalene backbone with two sulfonate groups and a hydroxyl substituent.

- Solubility: Extremely water-soluble due to dual sulfonate groups, surpassing monosulphonated analogs .

- Applications : Chelating agent or dye intermediate, leveraging aromaticity and sulfonate charge density .

1,3-Propane Sultone (CAS 1120-71-4)

- Structure : Cyclic sulfonate ester (sultone) with a three-membered ring.

- Reactivity : Highly reactive intermediate for introducing sulfonate groups via ring-opening reactions, unlike stable sodium sulfonates .

- Hazards : Requires medical attention upon exposure, reflecting acute toxicity risks .

Comparative Data Table

Key Findings

- Substituent Effects : Aromatic groups (phenyl, naphthalene) enhance hydrophobicity and stability, while hydroxyl or unsaturated groups increase solubility and reactivity.

- Safety: Unsaturated or cyclic sulfonates (e.g., 2-methylpropene derivatives, sultones) pose higher toxicity risks than saturated or non-cyclic analogs .

- Applications : Structural variations dictate niche uses, such as 1,3-propane sultone in reactive sulfonation versus dipotassium naphthalene derivatives in dye chemistry .

Q & A

Q. What are the standard laboratory synthesis protocols for Sodium 3-phenylpropane-1-sulfonate, and how is purity ensured?

this compound is typically synthesized via sulfonation of 3-phenylpropanol using sulfonic acid derivatives under controlled conditions. A common method involves reacting 3-phenylpropyl chloride with sodium sulfite, followed by ion-exchange chromatography for purification . Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted precursors or byproducts .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Structural characterization employs NMR (¹H, ¹³C) to verify the sulfonate group's position and phenyl substitution pattern. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography may resolve stereochemical ambiguities. Cross-referencing with PubChem’s InChI key (NUKFCHOWHASRGY-UHFFFAOYSA-M) ensures alignment with standardized data .

Q. What are the primary applications of this compound in biochemical research?

The compound is utilized as a biochemical probe due to its amphiphilic structure, enabling studies on protein-ligand interactions and membrane dynamics. Its sulfonate group enhances water solubility, making it suitable for in vitro assays investigating anti-inflammatory or anticancer mechanisms .

Advanced Research Questions

Q. What strategies optimize this compound yield in multi-step syntheses with competing side reactions?

Yield optimization involves kinetic control via temperature modulation (e.g., maintaining <50°C during sulfonation) and catalytic agents like phase-transfer catalysts. Reaction monitoring via thin-layer chromatography (TLC) identifies intermediates, while gradient elution in HPLC minimizes byproduct formation .

Q. How do researchers address discrepancies in reported biological activities of this compound across studies?

Contradictions in biological data (e.g., anti-inflammatory efficacy) are resolved by standardizing assay conditions (e.g., cell line selection, concentration ranges) and validating results with orthogonal methods (e.g., ELISA for cytokine profiling alongside transcriptomic analysis). Meta-analyses of PubChem and EPA DSSTox entries help contextualize findings .

Q. What mechanistic insights underlie this compound’s role in drug delivery systems?

The compound’s sulfonate group facilitates ionic interactions with cationic drug carriers, enhancing payload stability. Studies employ fluorescence quenching assays and molecular docking simulations to map binding affinities with model carriers like chitosan nanoparticles .

Q. How does this compound compare structurally and functionally to perfluorinated analogs in industrial applications?

Unlike perfluorinated sulfonates (e.g., those in ), this compound lacks fluorine substituents, reducing environmental persistence but maintaining surfactant properties. Comparative studies use surface tension measurements and cytotoxicity assays to evaluate trade-offs in dye/pigment formulations .

Q. What advanced analytical techniques quantify trace impurities in this compound batches?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization detects sub-ppm impurities. Method validation follows ICH guidelines, ensuring specificity and reproducibility. Internal standards like deuterated analogs correct for matrix effects .

Q. How is this compound stabilized in aqueous solutions for long-term biochemical assays?

Stabilization involves buffering at pH 6–8 to prevent sulfonate hydrolysis, with antioxidants (e.g., ascorbic acid) added to mitigate oxidative degradation. Accelerated stability studies (40°C/75% RH) predict shelf life using Arrhenius modeling .

Q. What computational models predict this compound’s interactions with enzymatic targets?

Density functional theory (DFT) calculates electrostatic potential maps to identify reactive sites, while molecular dynamics simulations model binding kinetics with enzymes like cyclooxygenase-2 (COX-2). These predictions are validated via isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.